![molecular formula C20H20N4O B2605901 4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine CAS No. 172038-68-5](/img/structure/B2605901.png)

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

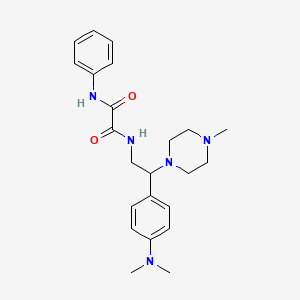

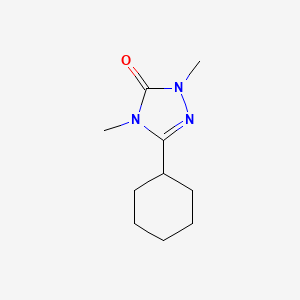

“4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine” is a complex organic compound . It contains a total of 45 atoms, including 20 Hydrogen atoms, 20 Carbon atoms, 4 Nitrogen atoms, and 1 Oxygen atom . The molecule has a total of 49 bonds, including 29 non-Hydrogen bonds, 20 multiple bonds, 3 rotatable bonds, and 20 aromatic bonds .

Synthesis Analysis

The synthesis of indolo[3,2-b]quinoxaline derivatives has been reported in the literature. The majority of the approaches rely on transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Molecular Structure Analysis

The molecular structure of “4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine” includes 1 five-membered ring, 4 six-membered rings, 2 nine-membered rings, and 1 ten-membered ring . It also contains 1 tertiary amine (aliphatic), 1 ether (aliphatic), and 1 Pyrrole .Chemical Reactions Analysis

The most frequently employed synthetic route to indolo[2,3-b]quinoxaline derivatives relies on the condensation reactions of isatin with o-phenylenediamine . The usual catalysts in such reactions are Brønsted acids, for example, acetic, formic, or hydrochloric acid .Physical And Chemical Properties Analysis

The compound is a yellow solid with a melting point of 245–246 °C . Its IR (KBr, ν, cm −1) is 3123, 3078, 1582, 1467, 1237, 1051, 752 . The 1 H NMR (DMSO-d 6, 300 MHz) δ ppm is 8.43 (d, 1H, J = 6.86 Hz), 8.29 (d, 1H, J = 7.84 Hz), 8.12 (d, 1H, J = 7.84 Hz), 7.86 (s, 1H), 7.61–7.77 (m, 6H), 7.33–7.42 (m, 4H), 5.88 (s, 2H) .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

Indoloquinoxalines are a widespread class of heterocyclic compounds that attract significant attention of researchers due to their many applications in materials science and medicinal chemistry . The synthesis of indolo [2,3- b ]quinoxaline derivatives has been published over the previous decade .

Optoelectronic Devices

Many indolo [2,3- b ]-quinoxaline derivatives are used in various optoelectronic devices as sensitizers . They are also used as semiconductors , light-emitting , and sensor materials .

Medicinal Chemistry

The indolo [2,3- b ]quinoxaline framework is a common structural motif in numerous biologically active compounds that exhibit antiviral , antitumor , and antidiabetic activity.

Dyes for n–type Materials

A series of five novel dyes based on indolo [2,3- b ]quinoxaline skeleton, derived from anthraquinone, have been synthesized . These compounds have potential to be used as n –type materials for optoelectronic devices .

Photophysical and Electrochemical Properties

The photophysical, electrochemical and thermal properties along with computed HOMO-LUMO energy levels were studied for the synthesized compounds . Their absorption and photoluminescence properties were investigated in various solvents and in neat solid film .

Thermal Stability

The thermal stability observed for these compounds suggests their use under ambient conditions .

Mécanisme D'action

Biochemical Pathways

While specific pathways affected by this compound are not well-documented, we can speculate based on related indoloquinoxalines. These derivatives often impact cellular processes such as cell proliferation, apoptosis, and gene expression. Researchers have observed antiviral, antitumor, and antidiabetic activities associated with indoloquinoxalines .

Action Environment

Environmental factors, such as pH, temperature, and coexisting molecules, can influence the compound’s efficacy and stability. Understanding these environmental conditions is essential for optimizing its therapeutic potential.

: Sadykhov, G. A. o., & Verbitskiy, E. V. (2022). Modern methods for the synthesis of indolo[2,3-b]quinoxalines. Chemistry of Heterocyclic Compounds, 58(1), 684–686. Link

Orientations Futures

The future directions of “4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine” could involve further exploration of its potential biological activities, given its structural similarity to other indolo[3,2-b]quinoxaline derivatives that exhibit antiviral, antitumor, and antidiabetic activity . Additionally, new methods for its synthesis could be explored, potentially improving yield and efficiency .

Propriétés

IUPAC Name |

4-(2-indolo[3,2-b]quinoxalin-6-ylethyl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O/c1-4-8-18-15(5-1)19-20(22-17-7-3-2-6-16(17)21-19)24(18)10-9-23-11-13-25-14-12-23/h1-8H,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFVLXWUDVQMAHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2605818.png)

![N-allyl-1-[2,6-dinitro-4-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B2605820.png)

![1'-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2605821.png)

![2-(2-Fluorophenoxy)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2605824.png)

![7-[1-(3-Methoxyphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2605826.png)

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(4-sulfamoylphenyl)prop-2-enamide](/img/structure/B2605827.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2605832.png)

![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2605834.png)